2-(2,6-Dichloropyrimidin-4-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2-(2,6-dichloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-4(1-2-9)10-6(8)11-5/h3H,1H2 |
InChI Key |
CKBZUEKGUBPTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CC#N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 2,6 Dichloropyrimidin 4 Yl Acetonitrile Derivatives
Identification of Key Structural Features for Desired Activity Profiles
The 2-(2,6-dichloropyrimidin-4-yl)acetonitrile scaffold possesses several key structural features that are crucial for its biological activity. The di-chlorinated pyrimidine (B1678525) ring is a central element, with the chlorine atoms not only influencing the electronic properties of the ring but also serving as potential leaving groups for further chemical modifications. The acetonitrile (B52724) group at the 4-position of the pyrimidine ring is another critical component, contributing to the molecule's polarity and potential for hydrogen bonding interactions.
Impact of Substituent Variations on the Pyrimidine Acetonitrile Scaffold
Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. These modifications can be broadly categorized into changes on the dichloropyrimidine moiety and derivatization of the acetonitrile side chain.
The dichloropyrimidine core is a primary site for structural variation, allowing for the exploration of how changes in its electronic and steric properties affect biological activity.
The two chlorine atoms on the pyrimidine ring of this compound play a multifaceted role in its SAR. As electron-withdrawing groups, they significantly influence the electron distribution of the pyrimidine ring, which can be critical for its interaction with biological targets. The presence of halogens can also enhance the binding affinity of the molecule through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.
Furthermore, the chlorine atoms at the 2- and 6-positions are reactive sites for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, providing a straightforward method for diversifying the scaffold and probing the SAR. For example, in a series of chloropyrimidines developed as covalent inhibitors of the kinase MSK1, the 2-chloro moiety was found to be crucial for the covalent interaction with a cysteine residue in the enzyme's active site nih.gov. Deletion of the 2-chloro atom resulted in a nearly 100-fold reduction in activity, underscoring its critical role nih.gov.
The following table illustrates the impact of halogen substitution on the activity of a related series of pyrimidine-based kinase inhibitors.
| Compound | Substitution at C2 | Substitution at C5 | pIC50 |
| 1 | Cl | Cl | 6.7 |
| 2 | H | Cl | <5 |
| 3 | F | Cl | 7.7 |
| 4 | Br | Cl | 6.7 |
Data adapted from a study on MSK1 inhibitors, demonstrating the effect of halogen modifications on inhibitory activity. The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Replacing one or both of the chlorine atoms with various aryl and heteroaryl groups is a common strategy to explore the SAR of the pyrimidine scaffold. These substituents can introduce new binding interactions, modulate the molecule's physicochemical properties, and alter its selectivity profile.
The introduction of aryl groups can lead to beneficial π-π stacking or hydrophobic interactions with the target protein. The nature and position of substituents on these aryl rings further refine the activity. For instance, electron-donating or electron-withdrawing groups on the appended aryl ring can fine-tune the electronic properties of the entire molecule.
Heteroaryl substituents offer the advantage of introducing additional hydrogen bond donors and acceptors, which can lead to enhanced potency and selectivity. The specific heteroatom and its position within the ring are critical factors. For example, in a series of 2,4-disubstituted pyrimidine derivatives, the introduction of various heterocyclic moieties at the C-2 position significantly influenced their activity as cholinesterase inhibitors nih.gov.
The acetonitrile side chain of this compound is another key site for modification. The cyano group can participate in hydrogen bonding and dipole-dipole interactions. Altering this group can have a profound impact on the molecule's biological activity.
One common modification is the hydrolysis of the nitrile to a carboxylic acid or an amide. These functional groups can introduce new hydrogen bonding capabilities and alter the charge of the molecule, which can be beneficial for interacting with specific residues in a biological target. Another approach is the reduction of the nitrile to an amine, which can introduce a basic center and potential for salt bridge formation.
Furthermore, the methylene group of the acetonitrile side chain can be substituted with various alkyl or aryl groups. These modifications can introduce steric bulk, which may enhance selectivity or introduce new hydrophobic interactions.
A systematic evaluation of the effect of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the this compound scaffold is crucial for a comprehensive understanding of its SAR.
Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs, such as nitro or trifluoromethyl groups, onto the pyrimidine ring or any appended aryl substituents can further decrease the electron density of the aromatic system. In some cases, this can enhance the molecule's ability to act as a hinge-binder in kinases or strengthen other electronic interactions. For instance, in a study of pyrimidine-based hybrids, the addition of a trifluoromethyl group (an EWG) was found to improve the hydrogen bond strength with the target protein nsf.gov.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy or amino groups, increases the electron density of the pyrimidine ring. This can modulate the pKa of the molecule and influence its binding mode. In some contexts, EDGs can enhance activity by increasing the basicity of nitrogen atoms in the pyrimidine ring, facilitating stronger hydrogen bonds with the target.
The following table summarizes the general effects of EWGs and EDGs on the properties of related heterocyclic compounds.
| Group Type | Example Substituents | General Effect on Aromatic Ring | Potential Impact on Biological Activity |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -Cl | Decreases electron density | May enhance electrophilicity, strengthen certain non-covalent interactions. |
| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increases electron density | May increase nucleophilicity, modulate pKa, and alter hydrogen bonding potential. |
Modifications on the Dichloropyrimidine Moiety
Conformational Analysis and its Correlation with Biological Recognition
Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding how a molecule interacts with its biological target. The specific conformation, or spatial orientation, adopted by a derivative of this compound can significantly impact its ability to bind to a receptor or enzyme active site. The rotational freedom around single bonds allows the molecule to adopt various conformations, but typically only one or a limited set of low-energy conformations are biologically active.
The biological recognition process is highly dependent on the complementary shapes and electrostatic interactions between the ligand and its target. For derivatives of this compound, key conformational features would include the orientation of the acetonitrile group relative to the dichloropyrimidine ring and the spatial disposition of any substituents. For instance, the torsion angles defining the geometry of the molecule can dictate whether key functional groups are positioned correctly to form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target protein.
While specific conformational analysis studies on this compound itself are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related pyrimidine derivatives. For example, in the development of kinase inhibitors, the conformation of substituents on the pyrimidine ring is known to be critical for fitting into the ATP-binding pocket and achieving potent inhibition.
| Derivative Type | Key Conformational Feature | Impact on Biological Recognition |
| Substituted pyrimidines | Torsion angle between the pyrimidine ring and a substituted phenyl group | Determines the ability to fit into hydrophobic pockets of the target protein. |
| Flexible side chains | Orientation of a flexible alkyl or ether linkage | Positions key interacting groups for optimal binding with receptor residues. |
| Chiral centers | Specific stereoisomer | Only one enantiomer may have the correct 3D arrangement to bind effectively. |
This table illustrates general principles of conformational analysis in pyrimidine derivatives based on common findings in medicinal chemistry.
Computational Approaches to SAR Elucidation (e.g., Ligand-Based and Structure-Based Design)
Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR. These methods can be broadly categorized into ligand-based and structure-based design approaches.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules with known biological activities. By comparing the structural features of active and inactive compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For derivatives of this compound, a pharmacophore model might include a hydrogen bond acceptor (the nitrile nitrogen), hydrogen bond donors or acceptors on the pyrimidine ring, and specific hydrophobic regions.
Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method that correlates physicochemical properties (descriptors) of molecules with their biological activities. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties.
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary SBDD technique where derivatives of this compound would be computationally placed into the binding site of the target. This allows for the visualization of potential binding modes and the identification of key interactions. For example, docking studies could reveal that the chlorine atoms on the pyrimidine ring engage in halogen bonding with the protein, or that the acetonitrile group forms a critical hydrogen bond. This information can then guide the design of new derivatives with improved binding affinity. For instance, a structure-based approach was used to design novel 1,3,5-triazine and pyrimidine derivatives as potent and selective FGFR3 inhibitors nih.gov.
| Computational Approach | Description | Application to this compound Derivatives |
| Ligand-Based | ||
| Pharmacophore Modeling | Identifies common 3D structural features of active molecules. | Defining the essential spatial arrangement of functional groups for a specific biological activity. |
| QSAR | Correlates physicochemical properties with biological activity. | Predicting the activity of new derivatives based on calculated molecular descriptors. |
| Structure-Based | ||
| Molecular Docking | Predicts the preferred orientation of a ligand within a target's binding site. | Visualizing binding modes and identifying key interactions to guide the design of more potent analogs. rsc.org |
| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | Assessing the stability of the predicted binding mode and understanding the dynamic nature of the interaction. |
Development of Predictive Models for Structure-Activity Relationships
Predictive SAR models, particularly QSAR models, are mathematical equations that quantitatively describe the relationship between the chemical structure and biological activity of a set of compounds. The development of a robust and predictive QSAR model is a systematic process that involves several key steps:
Data Set Selection: A diverse set of this compound derivatives with a wide range of biological activities is required.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. For instance, a QSAR study on substituted pyrimidines as HCV replication inhibitors utilized 3D Morse and 2D-Autocorrelation parameters to build a predictive model researchpublish.com.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is not overfitted and can accurately predict the activity of new, untested compounds. A data-driven machine learning QSAR model was developed for substituted pyrimidine and uracil-based derivatives, which was validated with newly synthesized compounds nih.gov.
A successful QSAR model can be represented by an equation such as:
log(1/IC50) = β0 + β1Descriptor1 + β2Descriptor2 + ...
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model provides valuable insights into the structural requirements for activity and can be used to virtually screen large libraries of compounds to prioritize synthesis and testing.
| QSAR Model Parameter | Description | Relevance to Predictive Modeling |
| r² (Coefficient of Determination) | A measure of how well the model fits the training data. | A high r² indicates a good correlation between the descriptors and the biological activity in the training set. |
| q² (Cross-validated r²) | An indicator of the model's internal predictive ability. | A high q² suggests that the model is robust and not overfitted. |
| Predictive r² (External Validation) | A measure of the model's ability to predict the activity of an external test set. | A high predictive r² is crucial for confirming the model's utility in predicting new compounds. |
This table outlines key statistical parameters used to validate the robustness and predictive power of QSAR models.
Computational and Theoretical Investigations of 2 2,6 Dichloropyrimidin 4 Yl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule.
Density Functional Theory (DFT) Studies of Pyrimidine (B1678525) Derivatives
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a pyrimidine derivative like 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the three-dimensional shape of the molecule. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's behavior.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Prediction of Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture of the molecule's behavior in chemical reactions.
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
These descriptors, derived from DFT calculations, would offer a detailed profile of the reactivity of this compound.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a small molecule might interact with a biological target. If this compound were to be investigated as a potential drug candidate, molecular docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. The results would be presented in terms of a docking score, which estimates the binding free energy, and a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). These simulations provide insights into the flexibility of the molecule and the stability of its interactions with its surroundings, which are crucial for understanding its biological activity.
Homology Modeling for Target Identification
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein of interest (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). This method is particularly valuable in drug discovery for identifying potential biological targets of a small molecule like this compound, especially when the crystal structure of the target protein is unavailable.
The process of homology modeling involves several key steps:
Template Recognition and Selection: The first step is to identify a suitable template protein with a known 3D structure and significant sequence similarity to the target protein. This is typically done by searching protein structure databases like the Protein Data Bank (PDB) using sequence alignment tools such as BLAST (Basic Local Alignment Search Tool). The quality of the resulting model is highly dependent on the sequence identity between the target and the template; a sequence identity of 50% or higher is generally considered to yield a high-quality model.
Sequence Alignment: Once a template is selected, the amino acid sequence of the target protein is aligned with the sequence of the template. This alignment is crucial for correctly mapping the residues of the target onto the template structure.
Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for any insertions or deletions.
Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various validation tools that check its stereochemical quality, bond lengths, and angles.
For a compound such as this compound, homology modeling could be employed to identify potential protein targets by performing molecular docking studies on the generated protein models. For instance, studies on other pyrimidine derivatives have utilized molecular docking to investigate their binding modes with enzymes like cholinesterases, which are implicated in neurodegenerative diseases. nih.gov By docking this compound into the active sites of various homology-modeled proteins, researchers could predict its binding affinity and identify potential biological targets, thereby guiding further experimental studies.
Table 1: Illustrative Example of Homology Modeling for a Hypothetical Target of this compound
| Step | Description | Example Tool/Database |
| Target Sequence Identification | Obtain the amino acid sequence of a potential protein target. | UniProt, NCBI |
| Template Search | Identify a homologous protein with a known 3D structure. | BLAST, PDB |
| Sequence Alignment | Align the target and template sequences. | ClustalW, T-Coffee |
| Model Building | Generate the 3D model of the target protein. | MODELLER, SWISS-MODEL |
| Model Validation | Assess the quality of the generated model. | PROCHECK, Verify3D |
| Molecular Docking | Predict the binding mode of the compound to the modeled target. | AutoDock, Glide |
Analysis of Intramolecular Charge Transfer and Non-Linear Optical Properties
Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing an electron-donating group and an electron-accepting group connected by a π-conjugated system. acs.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a significant change in the molecule's dipole moment and electronic structure. This process is fundamental to the non-linear optical (NLO) properties of organic materials. Pyrimidine derivatives, with their electron-deficient ring system, are often investigated for their potential as NLO materials. rsc.orgresearchgate.netnih.gov
The analysis of ICT and NLO properties of this compound would typically involve both experimental and computational approaches.
Computational Analysis:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to study the electronic structure and excited-state properties of molecules. tandfonline.com These calculations can provide insights into the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding charge transfer characteristics. The distribution of HOMO and LUMO orbitals can reveal the electron-donating and electron-accepting regions of the molecule.
Calculation of NLO Properties: Computational methods can also be used to calculate NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value indicates a strong NLO response, making the material a good candidate for applications in optoelectronics and photonics.
Experimental Analysis:
Spectroscopic Studies: UV-Visible absorption and fluorescence spectroscopy can be used to study the ICT process. The solvatochromic behavior of a compound, where the absorption and emission spectra shift in solvents of different polarities, is a hallmark of ICT. acs.org
Z-scan Technique: The Z-scan technique is a widely used experimental method to measure the third-order NLO properties of materials, including the non-linear absorption coefficient and the non-linear refractive index.
While specific data for this compound is not available, studies on other pyrimidine-based chromophores have demonstrated their significant NLO properties, suggesting that this compound could also exhibit interesting NLO behavior. researchgate.net
Table 2: Hypothetical Data for Intramolecular Charge Transfer and Non-Linear Optical Properties of a Pyrimidine Derivative
| Property | Computational Method | Hypothetical Value |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 4.5 eV |
| First Hyperpolarizability (β) | DFT/B3LYP/6-31G(d) | 150 x 10⁻³⁰ esu |
| Solvatochromic Shift (Absorption) | TD-DFT | 20 nm (from hexane to methanol) |
| Non-linear Absorption Coefficient | Z-scan | 2.5 cm/GW |
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, quantum mechanical methods allow for the prediction of various molecular properties, including spectroscopic data, directly from fundamental physical constants without the need for empirical parameters. These methods are invaluable for characterizing new compounds and for interpreting experimental spectra.
For this compound, first-principles calculations could be used to predict a range of spectroscopic properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical predictions can aid in the assignment of experimental NMR spectra and confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from first principles. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the compound's identity.
UV-Visible Spectroscopy: As mentioned previously, TD-DFT calculations can predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the predicted spectra with experimental data, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.
Table 3: Illustrative Example of Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Calculated Parameter | Hypothetical Predicted Value |
| ¹³C NMR | Chemical Shift (C=N) | 160 ppm |
| ¹H NMR | Chemical Shift (CH₂) | 4.2 ppm |
| IR Spectroscopy | Vibrational Frequency (C≡N) | 2250 cm⁻¹ |
| UV-Visible Spectroscopy | λmax | 275 nm |
Derivatization and Analog Development Based on the 2 2,6 Dichloropyrimidin 4 Yl Acetonitrile Scaffold
Design Principles for Novel Pyrimidine-Acetonitrile Analogues
The design of new analogues based on the pyrimidine-acetonitrile framework is guided by several key principles aimed at enhancing desired properties such as potency, selectivity, and metabolic stability. A primary approach involves leveraging structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical modifications influence biological activity. nih.gov
A crucial design element is the strategic modification of the pyrimidine (B1678525) core. The chlorine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. The choice of nucleophiles is guided by the desired interactions with biological targets. For instance, introducing amine or ether linkages can create new hydrogen bonding opportunities. The acetonitrile (B52724) moiety itself can be a key pharmacophoric feature or a precursor for other functional groups.
Another design principle is the application of computational methods, such as molecular docking, to predict the binding of novel analogues to a target protein. This allows for a more rational design process, prioritizing the synthesis of compounds with a higher likelihood of success. The design of novel pyrimidine-quinolone hybrids, for example, has been guided by docking scaffold replacement as inhibitors of lactate dehydrogenase A (hLDHA). mdpi.com
Strategies for Expanding Chemical Diversity around the Pyrimidine Core
Expanding the chemical diversity of the 2-(2,6-dichloropyrimidin-4-yl)acetonitrile scaffold is crucial for the discovery of new lead compounds. Several strategies are employed to achieve this, including bioisosteric replacements and scaffold hopping.
Bioisosteric replacement is a widely used strategy in drug design to modify a compound's properties while retaining its biological activity. cambridgemedchemconsulting.com A bioisostere is a functional group that has similar steric and electronic properties to another group. The goal of this approach is to improve a molecule's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com
In the context of the pyrimidine-acetonitrile scaffold, various bioisosteric replacements can be envisioned. For example, the nitrile group (-CN) could be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors.
Table 1: Potential Bioisosteric Replacements for the Nitrile Group
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Nitrile (-C≡N) | 1,2,4-Oxadiazole | Can improve metabolic stability and act as a hydrogen bond acceptor. nih.gov |
| Nitrile (-C≡N) | Tetrazole | Can mimic a carboxylic acid group, potentially improving solubility and binding affinity. |
| Nitrile (-C≡N) | Thiazole | Can introduce new interaction points and modulate electronic properties. nih.gov |
The chlorine atoms on the pyrimidine ring can also be replaced with other substituents to modulate the compound's properties. For instance, replacing a chlorine atom with a trifluoromethyl group (-CF3) can enhance metabolic stability and increase lipophilicity.
A notable example in a related pyrazolo[1,5-a]pyrimidine system involved the replacement of a key amide group with a 1,2,4-triazole, which improved both potency and metabolic stability. nih.govacs.org This highlights the potential of using heterocyclic rings as bioisosteres for common functional groups.
Scaffold hopping is a more radical approach to expanding chemical diversity, where the core pyrimidine structure is replaced with a different heterocyclic system that maintains the key pharmacophoric features. nih.gov This strategy can lead to the discovery of novel chemotypes with improved properties, such as enhanced selectivity or better intellectual property protection. researchgate.net
The goal of scaffold hopping is to identify new core structures that can spatially arrange the key substituents in a similar orientation to the original scaffold. Computational methods are often used to screen virtual libraries of compounds to identify potential new scaffolds.
For the this compound scaffold, a scaffold hopping approach might involve replacing the pyrimidine ring with other nitrogen-containing heterocycles.
Table 2: Potential Scaffold Replacements for the Pyrimidine Ring
| Original Scaffold | Potential Replacement Scaffold | Rationale |
| Pyrimidine | Pyridine | Maintains an aromatic nitrogen-containing ring system with similar electronic properties. |
| Pyrimidine | Thieno[3,2-d]pyrimidine | A fused ring system that can provide a more rigid and defined orientation of substituents. nih.gov |
| Pyrimidine | Pyrrolo[2,3-d]pyrimidine | Another fused system that can offer different hydrogen bonding patterns and steric profiles. mdpi.com |
A successful scaffold hopping approach was demonstrated in the development of tankyrase inhibitors, where a benzo[b]thieno[2,3-c]pyridin-1-one scaffold was identified as a novel and suitable replacement for an initial lead compound. nih.gov
Synthesis of Fused Pyrimidine Systems Incorporating the Acetonitrile Moiety
The synthesis of fused pyrimidine systems is a powerful strategy to create more complex and conformationally constrained analogues. These fused systems can exhibit enhanced binding affinity and selectivity for their biological targets. Various synthetic methodologies can be employed to construct fused rings onto the pyrimidine core while retaining the acetonitrile group.
One common approach is the construction of a thieno[3,4-d]pyrimidine system. For example, a series of 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives were synthesized as potent GPR119 agonists. nih.gov The synthesis typically involves the reaction of a functionalized pyrimidine with a suitable thiophene precursor.
Another important class of fused pyrimidines are the pyrrolo[2,3-d]pyrimidines. The synthesis of these compounds often involves the construction of the pyrrole ring onto a pre-existing pyrimidine. For instance, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was identified as a potent CSF1R inhibitor. researchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines is also a well-established area. These compounds can be synthesized through the reaction of a pyrimidine derivative with a hydrazine or a substituted hydrazine.
The specific synthetic route to a fused pyrimidine system will depend on the desired ring system and the available starting materials. The reactivity of the 2,6-dichloro groups on the starting scaffold can be exploited to introduce functionalities that can then participate in ring-closing reactions.
Development of Libraries of this compound Derivatives
The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid synthesis and screening of a large number of compounds. For the this compound scaffold, the creation of derivative libraries can be achieved through various synthetic strategies.
One approach is diversity-oriented synthesis (DOS), which aims to generate a collection of structurally diverse and complex molecules from a common starting material. researchgate.net This can be achieved by employing a variety of reaction conditions and reagents to explore different reaction pathways. For example, a DOS strategy with pyrimidine as a privileged substructure has been used to generate polyheterocycles with enhanced 3D structural diversity. researchgate.net
Parallel synthesis is another common technique for library development. In this approach, a common intermediate is reacted with a set of diverse building blocks in a spatially separated manner, such as in a multi-well plate. This allows for the efficient synthesis of a large number of individual compounds. The reactive chlorine atoms of this compound make it an ideal starting material for parallel synthesis, as a wide range of nucleophiles can be introduced at these positions.
The development of a library of 2-amino-4,6-disubstituted-pyrimidine derivatives has been reported, which allowed for a comprehensive exploration of the chemical space around this scaffold. researchgate.net A similar approach could be applied to the this compound scaffold to generate a library of compounds for biological screening.
The design of these libraries is often guided by computational methods to ensure that the synthesized compounds cover a broad range of chemical space and have drug-like properties. The subsequent screening of these libraries can lead to the identification of new hit compounds with desired biological activities.
Applications in Drug Discovery Research and Chemical Biology Preclinical Focus
Pyrimidine (B1678525) Derivatives as Promising Scaffolds in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in the field of medicinal chemistry. researchgate.nethumanjournals.com Its derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov This versatility stems from the pyrimidine core's ability to engage in various biological interactions, such as hydrogen bonding and pi-stacking, with macromolecular targets. nih.gov Medicinal chemists frequently utilize the pyrimidine scaffold to design new therapeutic agents for a range of diseases, including cancer, infectious diseases, and metabolic disorders. nih.gov The structural simplicity and synthetic tractability of the pyrimidine ring allow for extensive chemical modifications, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov As a result, pyrimidine and its fused heterocyclic systems are considered "privileged scaffolds" that are consistently explored in the quest for novel drug candidates. nih.gov
Identification and Optimization of Pyrimidine-Acetonitrile Derivatives as Enzyme Inhibitors
Derivatives of the pyrimidine-acetonitrile scaffold have been investigated as inhibitors of several key enzyme families. The inherent chemical features of the pyrimidine core, combined with the reactivity of the acetonitrile (B52724) side chain, provide a foundation for developing potent and selective modulators of enzyme activity.
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov Given the role of NAEs in processes like pain, inflammation, and stress, NAPE-PLD has emerged as a significant therapeutic target. nih.gov The search for potent and selective NAPE-PLD inhibitors has been challenging, but high-throughput screening efforts have identified pyrimidine derivatives as a promising starting point.
A notable success in this area began with the identification of a pyrimidine-4-carboxamide hit from a large compound library screen. nih.govacs.org This initial hit, while having only sub-micromolar potency, provided a viable scaffold for chemical optimization. Structure-activity relationship (SAR) studies were undertaken to improve both potency and drug-like properties. nih.gov Key modifications included the conformational restriction of a flexible side chain and the substitution of a morpholine group with a hydroxypyrrolidine moiety to reduce lipophilicity and enhance activity. nih.govacs.org This optimization campaign led to the discovery of LEI-401, a nanomolar-potency inhibitor with suitable properties for in vivo studies. nih.gov The journey from the initial screening hit to the optimized tool compound LEI-401 highlights the utility of the pyrimidine scaffold in developing specific inhibitors for challenging enzyme targets like NAPE-PLD.
| Compound | Key Structural Features | NAPE-PLD Inhibitory Potency (pIC50) |
|---|---|---|
| HTS Hit (Compound 2) | Initial pyrimidine-4-carboxamide scaffold with N-methylphenethylamine and morpholine groups | 6.09 ± 0.04 |
| LEI-401 (Compound 1) | Optimized derivative with (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine groups | 7.14 ± 0.04 |
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain and are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Overexpression of COX-2 has also been linked to the development of various cancers. acs.org Pyrimidine derivatives, specifically those incorporating a nitrile group (cyanopyrimidines), have been designed and synthesized as selective COX-2 inhibitors. acs.orgacs.org
Research has shown that certain pyrimidine-5-carbonitrile derivatives exhibit potent COX-2 inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the selective COX-2 inhibitor Celecoxib. acs.org SAR studies have demonstrated that the nature and position of substituents on the pyrimidine ring are crucial for both potency and selectivity over the COX-1 isoform. nih.gov For instance, derivatives bearing specific sulfonamide phenyl moieties have shown particularly high activity. acs.org In addition to COX inhibition, some pyrimidine derivatives have also been evaluated as inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade. nih.gov The most potent of these compounds demonstrated LOX inhibition with IC50 values in the micromolar range. nih.gov These findings underscore the potential of the pyrimidine-acetonitrile scaffold to generate dual COX/LOX inhibitors or selective COX-2 inhibitors for anti-inflammatory and anticancer applications.
| Compound ID | Description | COX-2 IC50 (µM) |
|---|---|---|
| 3b | Pyrimidine-5-carbonitrile with benzo[d]imidazole moiety | 0.20 ± 0.01 |
| 5b | Pyrimidine-5-carbonitrile with a sulfonamide phenyl moiety | 0.18 ± 0.01 |
| 5d | Pyrimidine-5-carbonitrile with a different sulfonamide phenyl moiety | 0.16 ± 0.01 |
| Celecoxib (Reference) | Standard selective COX-2 inhibitor | 0.15 ± 0.01 |
Targeting Thymidylate Synthase (TS)
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov Because of its central role in cell proliferation, TS has long been a key target in cancer chemotherapy. The most well-known inhibitors are pyrimidine-based nucleotide analogs like 5-Fluorouracil and its prodrugs. nih.gov
The development of novel TS inhibitors remains an active area of research. Structure-activity relationship studies have been conducted on various pyrimidine derivatives, such as 5-substituted-2'-deoxyuridines, to understand the structural requirements for potent TS inhibition. nih.gov These studies indicate that the nature of substituents on the pyrimidine ring significantly influences inhibitory activity. While much of the focus has been on nucleotide and folate analogs, computational (in silico) screening of compound libraries is being used to identify novel, non-classical inhibitors, including diverse pyrimidine derivatives. amanote.com Although specific preclinical data on pyrimidine-acetonitrile derivatives as direct TS inhibitors are not extensively detailed in publicly available literature, the known success of other pyrimidine scaffolds against this target suggests that this chemical space remains a potentially fruitful area for future investigation.
Pyrimidine-Acetonitrile Derivatives as Kinase Modulators
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of many kinases. frontiersin.org This has made the pyrimidine core a highly successful framework for the development of targeted kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription. Aberrant CDK activity is a common feature of cancer, making them attractive targets for therapeutic intervention. Pyrimidine and fused-pyrimidine scaffolds have been extensively explored to generate potent and selective CDK inhibitors.
CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a key role in the G1/S phase transition of the cell cycle. nih.gov Several classes of pyrimidine-based compounds have been developed as CDK2 inhibitors. For example, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 complex. nih.gov Within this series, an acetonitrile derivative (compound 8) showed notable cytotoxic activity against liver cancer cell lines. nih.gov Further exploration of this scaffold led to compounds with potent enzymatic inhibitory activity, with IC50 values in the nanomolar range. nih.gov Separately, (4-pyrazolyl)-2-aminopyrimidines have been identified as a class of highly potent and selective CDK2 inhibitors, with lead compounds exhibiting IC50 values in the sub-nanomolar range and demonstrating antitumor activity in preclinical models. nih.gov
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, that are crucial for cancer cell survival. acs.orgnih.gov Inhibition of CDK9 can selectively induce apoptosis in cancer cells. Researchers have designed and synthesized series of 4-thiazol-2-anilinopyrimidine derivatives as highly potent and selective CDK9 inhibitors. acs.orgnih.gov One of the most selective compounds from this class, compound 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2. acs.orgnih.gov The synthesis of these compounds involves the use of acetonitrile, linking back to the core chemical moiety of interest. acs.orgnih.gov Similarly, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent CDK9 inhibitors, with most compounds in the series showing significant inhibitory activity at nanomolar concentrations. nih.gov
| Target | Compound Series | Representative Compound | Inhibitory Potency (IC50) |
|---|---|---|---|
| CDK2/cyclin A2 | Pyrazolo[3,4-d]pyrimidine | Compound 15 | 61 nM |
| CDK2 | (4-Pyrazolyl)-2-aminopyrimidine | Compound 17 | 0.29 nM |
| CDK9 | 4-Thiazol-2-anilinopyrimidine | Compound 12u | 7 nM |
| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | Compound 2g | >80% inhibition @ 50 nM |
Mer/c-Met Kinase Inhibition
The proto-oncogenes Mer and c-Met are receptor tyrosine kinases that play critical roles in cell survival, proliferation, and metastasis. Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. While direct studies on 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile were not identified, research into structurally related 2-substituted aniline pyrimidine derivatives has shown promise for dual Mer/c-Met inhibition.
One study focused on optimizing a lead compound, which demonstrated potent inhibitory activity against both Mer and c-Met kinases. The modifications to the pyrimidine scaffold were guided by the desire to improve bioavailability while maintaining potent dual-target inhibition. The resulting derivatives were evaluated for their in vitro and in vivo efficacy.
A particularly potent derivative from this research demonstrated significant anti-proliferative activity against multiple cancer cell lines. Further mechanistic studies revealed that this compound could induce apoptosis and inhibit cell migration in a dose-dependent manner. These findings underscore the potential of the pyrimidine scaffold in developing dual Mer/c-Met inhibitors for cancer therapy.
| Target | IC50 (nM) |
|---|---|
| Mer Kinase | 5.5 ± 0.8 |
| c-Met Kinase | 33.6 ± 4.3 |
| HepG2 (Liver Cancer) | Data not available |
| MDA-MB-231 (Breast Cancer) | Data not available |
| HCT116 (Colon Cancer) | Data not available |
DYRK1A and CLK1 Kinase Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Cdc2-like kinase 1 (CLK1) are implicated in various cellular processes, including neuronal development and pre-mRNA splicing. Their aberrant activity has been linked to neurodegenerative diseases and cancer. The pyrimidine scaffold has been a focal point in the development of inhibitors for these kinases.
Research into substituted pyrimidine inhibitors has led to the discovery of compounds with low-nanomolar inhibitory activity against several DYRK and CLK isoforms. nih.govdrugbank.com These inhibitors are often ATP-competitive and exhibit high selectivity for the Clk and Dyrk kinase families. nih.gov The development of these compounds has provided valuable chemical probes to investigate the specific roles of these kinases in various biological pathways. nih.govdrugbank.com
One study developed a chemical probe, ML315, a substituted aminopyrimidine, which demonstrated potent inhibition of several Clk and Dyrk isoforms. nih.gov The structure-activity relationship (SAR) studies around different pyrimidine chemotypes have been crucial in identifying potent and selective inhibitors. nih.gov
| Kinase | IC50 (nM) |
|---|---|
| DYRK1A | <10 |
| CLK1 | <10 |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key mediator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Pyrimidine derivatives have been extensively investigated as EGFR inhibitors. While specific data for this compound is not available, numerous studies on related pyrimidine structures highlight the potential of this chemical class.
One area of focus has been the development of pyrimidine-5-carbonitrile derivatives as ATP-mimicking tyrosine kinase inhibitors of EGFR. These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines. Several of these derivatives have exhibited moderate to potent antiproliferative activity, in some cases exceeding that of the established EGFR inhibitor, erlotinib.
Further investigations into these compounds have assessed their direct inhibitory effect on EGFR. Molecular docking studies have been employed to understand the binding patterns of these derivatives within the EGFR active site. This research has identified key structural features that contribute to potent EGFR inhibition and has guided the design of more effective anti-cancer agents.
| Parameter | Value |
|---|---|
| EGFR IC50 | 8.29 ± 0.04 nM |
| HepG2 IC50 | 3.56 µM |
| A549 IC50 | 5.85 µM |
| MCF-7 IC50 | 7.68 µM |
Development of Pyrimidine Derivatives for Specific Biological Pathways
Investigating Heat Shock Factor (HSF1) Stress Pathway Modulation
Heat Shock Factor 1 (HSF1) is a primary transcription factor that regulates the cellular response to stress. In cancer, HSF1 is often hijacked to promote cell survival and proliferation. While direct studies on this compound are not available, research on 4,6-disubstituted pyrimidines has identified potent inhibitors of the HSF1 stress pathway.
A phenotypic screen was employed to discover inhibitors of the HSF1-stress pathway, which led to the identification of a 4,6-pyrimidine scaffold. Optimization of this initial hit resulted in a derivative with significantly improved potency in the HSF1 phenotypic assay. Interestingly, this optimized compound was also found to be a potent inhibitor of cyclin-dependent kinase 9 (CDK9), suggesting a multi-targeted approach to cancer therapy. nih.gov
| Assay | Potency |
|---|---|
| HSF1 Phenotypic Assay IC50 | 15 nM |
| CDK9 IC50 | 3 nM |
Research into Adenosine Receptor Antagonism
Adenosine receptors, a family of G protein-coupled receptors, are involved in a multitude of physiological processes and are considered important drug targets. The N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, which is structurally analogous to this compound, has been explored for its potential as A3 adenosine receptor antagonists.
By modifying the substitution patterns on the aryl rings of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, researchers have developed novel ligands with excellent potency and selectivity for the A3 adenosine receptor. These compounds exhibit Ki values in the low nanomolar range and show over 100-fold selectivity against other adenosine receptor subtypes. Computational modeling has been instrumental in identifying the pharmacophoric elements that confer this selectivity and in understanding the structure-activity and structure-selectivity relationships within this series of compounds.
| Receptor | Ki (nM) |
|---|---|
| A3 Adenosine Receptor | < 20 |
Studies on GABA(A) Receptor Ligands
The γ-aminobutyric acid type A (GABA(A)) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and is a well-established target for therapeutic agents. While specific research on this compound as a GABA(A) receptor ligand is not available, the broader class of pyrimidine derivatives has been investigated for their modulatory effects on this receptor.
The structural diversity of the GABA(A) receptor, arising from different subunit combinations, allows for the development of subtype-selective ligands. Research in this area has explored various heterocyclic scaffolds, including pyrimidines, to identify novel positive and negative allosteric modulators. These modulators can fine-tune the receptor's response to GABA, offering a more nuanced approach to treating neurological and psychiatric disorders compared to direct agonists or antagonists. The development of such subtype-selective pyrimidine-based ligands remains an active area of preclinical research.
Exploration of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in regulating adipogenesis, glucose homeostasis, and inflammation. Ligands of PPARγ have been investigated for their potential in modulating cell proliferation, differentiation, and apoptosis in various cell types, including cancer cells. nih.govnih.gov A thorough search of scientific databases and peer-reviewed literature was conducted to identify studies exploring the activity of this compound as a PPARγ agonist or antagonist. The search did not yield any specific data or research articles detailing the interaction or modulatory effects of this particular compound on the PPARγ receptor. Consequently, its activity profile in this context remains uncharacterized in the public domain.
Applications in Anti-Infective Research (excluding clinical data)
The development of novel anti-infective agents is a critical area of pharmaceutical research. Pyrimidine derivatives, as a class, have been explored for their potential therapeutic properties against various pathogens.
Preclinical research into new antiviral agents involves screening compounds for their ability to inhibit viral replication and entry into host cells. Despite the broad investigation of pyrimidine-based molecules in virology, a targeted search for preclinical studies on the antiviral properties of this compound did not retrieve any specific research. There are no available data from in vitro or in vivo preclinical models that characterize its efficacy or spectrum of activity against any viral pathogens.
The antibacterial potential of chemical compounds is typically assessed through in vitro studies against a panel of pathogenic bacterial strains. While related pyrimidine structures have been synthesized and tested for antimicrobial activity, specific preclinical data concerning the antibacterial properties of this compound are not available in the current scientific literature. No studies detailing its minimum inhibitory concentration (MIC) or mechanism of action against bacteria have been published.
Preclinical Investigations in Anticancer Research
The search for novel anticancer agents often involves the evaluation of compounds for their ability to inhibit cancer cell growth, induce cell death, and modulate cell cycle progression.
The evaluation of a compound's antiproliferative effects is a cornerstone of preclinical cancer research, typically involving assays to determine the concentration at which it inhibits the growth of various cancer cell lines by 50% (IC50). A comprehensive literature review found no published studies that have specifically evaluated the antiproliferative activity of this compound against any cancer cell lines. Therefore, no data on its potency or selectivity as an antiproliferative agent are currently available.
Investigating the mechanisms by which a compound exerts its anticancer effects often includes studying its ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. nih.govnih.gov These effects are critical indicators of a potential therapeutic agent. However, there is no specific information available in peer-reviewed publications regarding the effects of this compound on apoptotic pathways or cell cycle regulation in cancer cells. Mechanistic studies to elucidate such activities for this compound have not been reported.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution using 2,6-dichloro-4-iodopyrimidine and acetonitrile derivatives. Evidence from Reference Example 66 (EP 4 374 877 A2) suggests a protocol involving palladium catalysis under inert conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Yield optimization requires monitoring via LCMS (e.g., m/z 299 [M+H]+) and HPLC retention time analysis (e.g., 0.82 minutes under SQD-FA05 conditions) .
Q. How is the molecular structure of this compound confirmed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in acetonitrile (as in ) are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include space group (e.g., P1 for a triclinic system), unit cell dimensions (a = 7.8128 Å, b = 8.4641 Å), and hydrogen-bonding networks (e.g., N–H⋯N interactions forming zigzag chains) . Refinement statistics (R-factor < 0.05) and thermal displacement parameters validate structural accuracy .
Q. What spectroscopic methods are used to characterize its purity and functional groups?
- Methodology :
- NMR : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and nitrile groups (δ ~120 ppm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 215.9924 for C₆H₃Cl₂N₃).
- IR : Peaks at ~2240 cm⁻¹ confirm the nitrile stretch. Cross-validation with SCXRD data resolves ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can conflicting data between NMR and crystallographic results be resolved?
- Methodology : Discrepancies (e.g., dynamic vs. static structures) are addressed via:
- Variable-temperature NMR to probe conformational flexibility.
- DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental spectra.
- Complementary techniques : Raman spectroscopy or solid-state NMR to assess crystal packing effects .
Q. What strategies optimize regioselectivity in its reactions, such as nucleophilic substitutions?
- Methodology :
- Computational modeling : Use tools like Schrödinger’s Jaguar to predict electrophilic sites (e.g., C4-position in pyrimidine due to electron-withdrawing Cl groups).
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or stopped-flow UV-Vis.
- Catalyst screening : Pd(0)/Pd(II) systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura with boronic acids) .
Q. How do solvent effects influence its stability and reactivity in catalytic systems?
- Methodology :
- Solvent polarity studies : Compare acetonitrile (high polarity) vs. toluene (low polarity) in reactions. Stability is assessed via accelerated degradation tests (40°C/75% RH).
- MD simulations : GROMACS or AMBER models simulate solvation shells and hydrogen-bonding dynamics. Acetonitrile’s high dielectric constant stabilizes transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
